molecular formula C5H4N2O3 B13568458 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid

Cat. No.: B13568458
M. Wt: 140.10 g/mol
InChI Key: HLLRKOPFFAKBRC-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with β-ketoesters under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve microbial hydroxylation of pyridine-2-carboxylic acid. This method utilizes specific strains of bacteria, such as Alcaligenes faecalis, which can regioselectively hydroxylate pyridine-2-carboxylic acid to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities and potential therapeutic applications .

Scientific Research Applications

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition helps in reducing uric acid levels in the body, which is beneficial in treating hyperuricemia and gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid is unique due to its specific inhibitory activity against xanthine oxidase, making it a valuable compound in the development of treatments for hyperuricemia and related disorders. Its structural features allow for selective binding to the enzyme, which is not observed in some of the similar compounds .

Properties

IUPAC Name

6-oxo-1H-pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-3-1-2-6-4(7-3)5(9)10/h1-2H,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLRKOPFFAKBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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